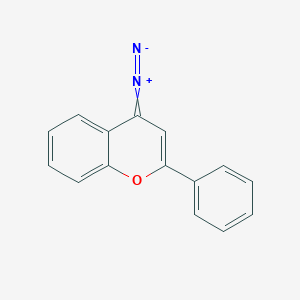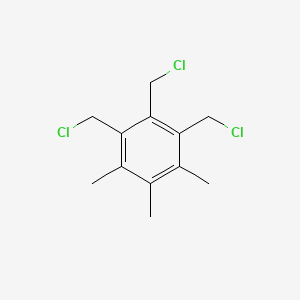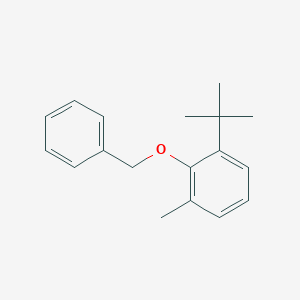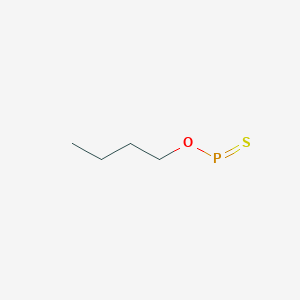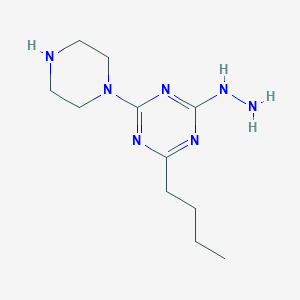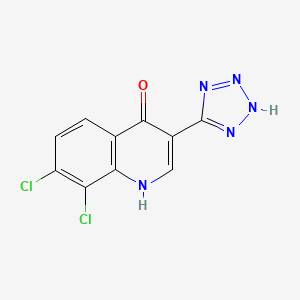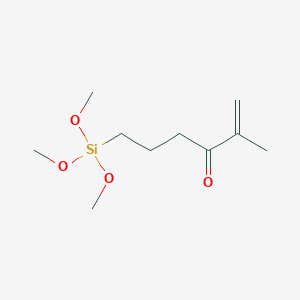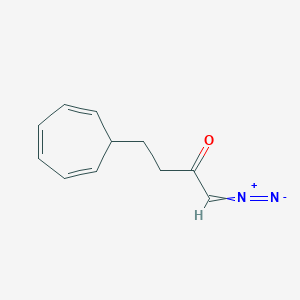
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate is a compound that belongs to the class of tropylium salts. Tropylium salts are known for their high reactivity and are used in various organic synthesis processes. This compound is particularly interesting due to its unique structure, which includes a cyclohepta-2,4,6-trien-1-yl group, making it a non-benzenoid aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohepta-1,3,5-triene with phosphorus pentachloride, followed by treatment with perchloric or tetrafluoroboric acid . This process results in the formation of stable high-melting compounds such as tropylium perchlorate and tropylium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of phosphorus pentachloride and strong acids like perchloric or tetrafluoroboric acid would be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The conditions for these reactions vary, but they often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate involves its reactivity as a tropylium ion. The compound acts as a Lewis acid and an electrophile, facilitating various organic transformations . The molecular targets and pathways involved in its biological activity are still under investigation, but its antimicrobial and antitumor activities suggest interactions with cellular components and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its specific structure and reactivity.
Propriétés
Numéro CAS |
61063-57-8 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-cyclohepta-2,4,6-trien-1-yl-1-diazobutan-2-one |
InChI |
InChI=1S/C11H12N2O/c12-13-9-11(14)8-7-10-5-3-1-2-4-6-10/h1-6,9-10H,7-8H2 |
Clé InChI |
ZQEWCYVATDDAJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
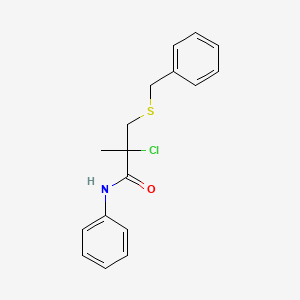

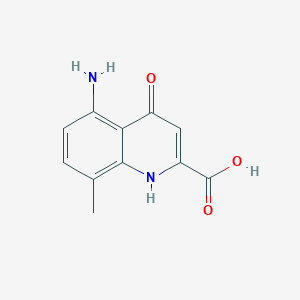
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
